

Spectroscopic Profile of 2-Nitrophenyl Selenocyanate: A Technical Guide

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Compound of Interest

Compound Name: 2-Nitrophenyl selenocyanate

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This technical guide provides an in-depth overview of the spectroscopic data for **2-Nitrophenyl selenocyanate**, a compound of interest for researchers and professionals in the fields of organic synthesis and drug development. This document compiles nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, details the experimental protocols for data acquisition, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The structural characterization of **2-Nitrophenyl selenocyanate** is primarily achieved through NMR and IR spectroscopy. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, and FT-IR analyses.

Table 1: ^1H NMR Spectroscopic Data for **2-Nitrophenyl selenocyanate**

Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Assignment
8.35	d	8.3	H-3
8.21	d	8.0	H-6
7.85	t	7.6	H-5
7.73	t	7.8	H-4

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data for **2-Nitrophenyl selenocyanate**

Chemical Shift (δ) (ppm)	Assignment
148.9	C-2
134.5	C-4
133.8	C-6
129.7	C-5
126.0	C-3
118.1	C-1
102.3	SeCN

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: FT-IR Spectroscopic Data for **2-Nitrophenyl selenocyanate**

Wavenumber (cm ⁻¹)	Assignment
2160	C≡N stretch (selenocyanate)
1525	Asymmetric NO ₂ stretch
1345	Symmetric NO ₂ stretch
~3100-3000	Aromatic C-H stretch
~1600-1450	Aromatic C=C ring stretch

Sample preparation: KBr pellet or thin film

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for accurate structural elucidation. The following sections detail the methodologies employed for the NMR and IR

analyses of **2-Nitrophenyl selenocyanate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: ^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

Sample Preparation: A sample of 5-10 mg of **2-Nitrophenyl selenocyanate** is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl_3). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm).

^1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: Typically 12-16 ppm.
- Acquisition Time: 2-3 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64 scans, depending on the sample concentration.

^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
- Spectral Width: Typically 0-220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096 scans, due to the low natural abundance of the ^{13}C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A standard FT-IR spectrometer equipped with a DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) detector.

Sample Preparation:

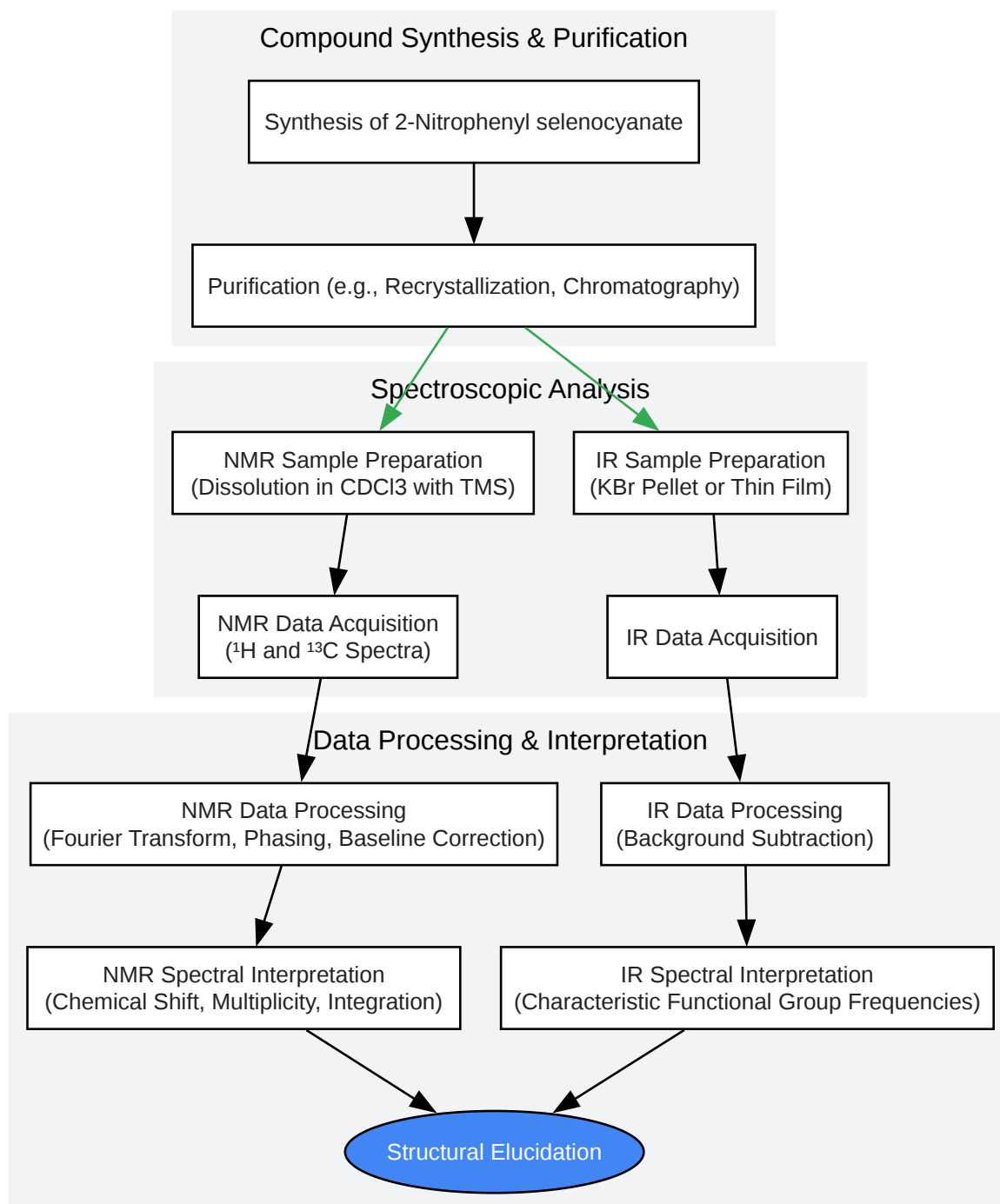
- **KBr Pellet Method:** A small amount of **2-Nitrophenyl selenocyanate** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Thin Film Method:** The compound is dissolved in a volatile solvent (e.g., chloroform, dichloromethane), and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the sample.

Data Acquisition:

- **Spectral Range:** 4000-400 cm^{-1} .
- **Resolution:** 4 cm^{-1} .
- **Number of Scans:** 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Workflow for Spectroscopic Analysis

The logical progression from sample preparation to data interpretation is crucial for the efficient characterization of a chemical compound. The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like **2-Nitrophenyl selenocyanate**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **2-Nitrophenyl selenocyanate**.

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